Colivelin
CAS No.:
Cat. No.: VC0550025
Molecular Formula: C119H206N32O35
Molecular Weight: 2645.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C119H206N32O35 |
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Molecular Weight | 2645.1 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1 |
Standard InChI Key | PTTAQOYOJJTWFD-IBAOLXMASA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
SMILES | CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |
Introduction
Structure and Development
Structural Composition
Colivelin's structure results from the strategic fusion of two distinct peptides. The compound consists of the nine-amino-acid ADNF peptide attached to the N-terminus of AGA-(C8R)HNG17, which is itself an optimized derivative of Humanin. This careful structural engineering produced a 26-amino-acid peptide with significantly enhanced neuroprotective properties .
The development of Colivelin built upon extensive structure-function relationship studies of Humanin that revealed several key modifications to enhance potency:
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Substitution of Serine at position 14 with Glycine (HNG) increased potency by 1000-fold
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Alanine substitutions of both Arginine at position 4 and Phenylalanine at position 6 (AGA-HNG) further augmented potency by an additional 10 times
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Identification of the 17 amino acid sequence from Proline at position 3 to Proline at position 19 (HN17) as the core domain for neuroprotective activity
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Substitution of Cysteine at position 8 with Arginine (C8R) further enhanced potency
The resulting AGA-(C8R)HNG17 derivative served as the foundation for Colivelin, which gained additional neuroprotective properties through the attachment of ADNF .
Development Timeline
Colivelin was first reported in 2005 as a novel neuroprotective compound designed to address the limitations of previous neuroprotective peptides. The development represented a significant milestone in the Humanin family of neuroprotective peptides, with Colivelin emerging as the most potent member with remarkable in vitro and in vivo rescuing action against insults associated with Alzheimer's disease .
Mechanisms of Action
Dual Neuroprotective Pathways
Colivelin exhibits its neuroprotective effects through two independent survival signaling pathways, each activated by one of its component peptides:
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The ADNF component activates a Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV) pathway
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The Humanin derivative component activates a signal transducer and activator of transcription 3 (STAT3) pathway
This dual mechanism of action accounts for Colivelin's enhanced potency and broader effective concentration range compared to its parent compounds. The simultaneous activation of these complementary neuroprotective pathways provides Colivelin with superior protective capabilities against various neurodegenerative insults .
Table 1: Comparison of Neuroprotective Mechanisms of Colivelin Components
Component | Signaling Pathway | Effective Concentration Range | Specific Actions |
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ADNF | Ca²⁺/calmodulin-dependent protein kinase IV | Effective at 100 fM, loses effect above 1 nM | Protects against Aβ toxicity |
AGA-(C8R)HNG17 | STAT3 pathway | Effective at 10 pM and above | Protects against FAD-gene and Aβ toxicity |
Colivelin (combined) | Both pathways simultaneously | Effective from 100 fM and maintains effect above 1 nM | Enhanced protection against multiple neurotoxic insults |
Molecular Interactions
Recent research has shown that Colivelin treatment is associated with specific molecular effects, including inhibition of the signal transducer and activator of transcription 3 and activation of the AMP-activated protein kinase in vascular tissues and lung . In sepsis models, control mice exhibited marginal levels of phosphorylated STAT3(Ser727), whereas the phosphorylated STAT3(Tyr705) was undetectable in both cytosol and nuclear compartments of thoracic aortas. Following sepsis induction, significant upregulation of phosphorylated STAT3 was observed, which was modulated by Colivelin treatment .
Neuroprotective Effects in Alzheimer's Disease
In Vitro Studies
Colivelin demonstrates remarkable neuroprotective effects in vitro against various Alzheimer's disease-relevant insults. In cell culture studies, Colivelin completely suppresses neuronal death induced by overexpression of familial Alzheimer's disease-causative genes and amyloid-β1-43 at a concentration of 100 femtomolar. This represents a 100-fold improvement in potency compared to AGA-(C8R)HNG17, which achieves similar protection at 10 picomolar concentrations .
The neuroprotective efficacy of Colivelin has been demonstrated against multiple Alzheimer's disease-relevant toxicities, highlighting its potential as a therapeutic agent for neurodegenerative conditions. Unlike ADNF, which loses its protective effect at concentrations above 1 nanomolar, Colivelin maintains its neuroprotective properties across a broader concentration range, making it more suitable for potential therapeutic applications .
In Vivo Studies
Animal studies have provided compelling evidence for Colivelin's neuroprotective effects in vivo. Intracerebroventricular administration of Colivelin has been shown to completely suppress impairment in spatial working memory induced by repetitive intracerebroventricular injection of amyloid-β25-35 or amyloid-β1-42. Additionally, it antagonizes neuronal loss in the CA1 region of hippocampus induced by hippocampal injection of amyloid-β1-42 .
One of the most promising findings regarding Colivelin's potential as a therapeutic agent is that intraperitoneally administered Colivelin suppresses memory impairment caused by a muscarinic acetylcholine receptor antagonist, 3-quinuclidinyl benzilate. This indicates that a substantial portion of intraperitoneally administered Colivelin passes through the blood-brain barrier and produces functional benefits in the central nervous system .
Table 2: In Vivo Effects of Colivelin in Alzheimer's Disease Models
Administration Route | Experimental Model | Observed Effects |
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Intracerebroventricular | Repetitive Aβ25-35 or Aβ1-42 injection | Complete suppression of spatial working memory impairment |
Intracerebroventricular | Hippocampal Aβ1-42 injection | Antagonism of neuronal loss in CA1 region of hippocampus |
Intraperitoneal | 3-quinuclidinyl benzilate administration | Suppression of memory impairment, demonstrating blood-brain barrier penetration |
Applications in Other Diseases
Sepsis and Endothelial Dysfunction
Beyond its applications in Alzheimer's disease, Colivelin has shown promising therapeutic effects in models of sepsis and endothelial dysfunction. In a clinically relevant model of polymicrobial sepsis induced by cecal ligation and puncture in mice, treatment with Colivelin (100-200 μg/kg) administered intraperitoneally demonstrated multiple beneficial effects .
These effects included amelioration of lung architecture, reduction of organ neutrophil infiltration, and attenuation of plasma levels of syndecan-1, tumor necrosis factor-α, macrophage inflammatory protein-1α, and interleukin-10. Importantly, these therapeutic effects were associated with amelioration of glycocalyx density and mitochondrial structure in the aorta .
In long-term outcome studies lasting up to 7 days, co-treatment of Colivelin with antimicrobial agents significantly reduced the disease severity score compared to treatment with antibiotics alone, suggesting potential clinical applications in sepsis management .
Other Neurodegenerative Diseases
Given its potent neuroprotective properties, Colivelin is being investigated for potential applications in other neurodegenerative diseases beyond Alzheimer's disease. Its dual mechanism of action and ability to protect neurons from various insults make it a promising candidate for conditions characterized by neuronal death and dysfunction .
Colivelin protects neurons from death relevant to neurodegenerative diseases by activating two independent prosurvival signals: an ADNF-mediated Ca²⁺/calmodulin-dependent protein kinase IV pathway and an Humanin-mediated STAT3 pathway. This broad neuroprotective effect provides novel insights into potential therapies for a range of neurodegenerative conditions .
Labeled Derivatives and Research Applications
Development of Colivelin Derivatives
To facilitate research applications and understand Colivelin's mechanisms of action, various labeled derivatives have been developed. These modified versions of Colivelin maintain the biological activity of the parent compound while incorporating specific labels for detection and analysis .
Three main labeled derivatives have been reported:
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FITC-labeled derivative: Used in confocal microscopy, this fluorescent version of Colivelin has enabled visualization of specific binding at the periphery of F11 cells
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Biotin-labeled derivative: Employed in ELISA-type assays, this derivative has demonstrated specific and concentration-dependent binding with the β-amyloid peptide of Alzheimer's disease
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⁹⁹ᵐTc-radiolabeled derivative: Used in in vivo biodistribution studies, this radiolabeled version revealed that 0.58% of the administered radioactivity could be measured in mouse brain 2 minutes after injection, confirming blood-brain barrier penetration
Research Applications
The development of these labeled derivatives has expanded the research applications of Colivelin, enabling more detailed studies of its mechanisms of action, binding properties, and in vivo distribution. These tools have contributed significantly to understanding how Colivelin exerts its neuroprotective effects and have helped identify potential therapeutic applications .
Table 3: Labeled Derivatives of Colivelin and Their Applications
Labeled Derivative | Label Type | Application | Key Finding |
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FITC-Colivelin | Fluorescent | Confocal microscopy | Specific binding at periphery of F11 cells |
Biotin-Colivelin | Biotin | ELISA-type assay | Specific and concentration-dependent binding with β-amyloid peptide |
⁹⁹ᵐTc-Colivelin | Radioactive | In vivo biodistribution | 0.58% of radioactivity measured in mouse brain 2 min after injection |
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